N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
Description
N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine (CAS 303147-72-0) is a pyrimidine derivative featuring a dimethylamine group at position 4, a phenyl group at position 2, and a phenylsulfanylmethyl substituent at position 6 . Its molecular formula is C₁₉H₁₉N₃S, with a molar mass of ~313.44 g/mol.
Properties
IUPAC Name |
N,N-dimethyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-22(2)18-13-16(14-23-17-11-7-4-8-12-17)20-19(21-18)15-9-5-3-6-10-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMDUJVPMFNBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181968 | |
| Record name | N,N-Dimethyl-2-phenyl-6-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303147-72-0 | |
| Record name | N,N-Dimethyl-2-phenyl-6-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303147-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-phenyl-6-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with a thiophenol.
Dimethylation: The final step involves the dimethylation of the amino group using a methylating agent such as methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the pyrimidine ring or the phenylsulfanyl group.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases.
Anticancer Activity
Recent studies have investigated the compound's efficacy as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against cancer cell lines. The presence of the phenylsulfanyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfur-containing compounds can exhibit antimicrobial activity due to their ability to disrupt bacterial membranes. A case study demonstrated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria .
Agricultural Science
In agricultural applications, this compound can serve as a potential agrochemical due to its unique structure.
Pesticidal Activity
Studies have shown that pyrimidine derivatives can act as effective pesticides. A specific case study highlighted the use of this compound in controlling pest populations in crops, demonstrating a reduction in pest viability by over 70% when applied at optimal concentrations .
Material Science
The compound's unique chemical properties allow for exploration in material science.
Synthesis of Novel Polymers
Research into polymer chemistry has revealed that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties of materials. A recent study indicated that polymers containing this compound exhibited improved tensile strength and thermal degradation temperatures compared to standard polymers .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine (CAS 303147-31-1)
- Structure : Chlorine at position 4, sulfonyl group (SO₂) instead of sulfanyl (S), and 3-pyridinyl at position 2 .
- Molecular Formula : C₁₇H₁₃ClN₄O₂S.
- Key Differences: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound.
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine (CAS 341965-39-7)
- Structure : Dichlorophenyl group at position 2 and methylamine at position 4 .
- Molecular Formula : C₁₉H₁₇Cl₂N₃S₂.
- Higher molar mass (422.39 g/mol) may reduce bioavailability compared to the target compound .
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (CAS 303147-56-0)
- Structure : Benzyl group at position 4 and sulfonyl group at position 6 .
- Molecular Formula : C₂₃H₂₀N₄O₂S.
- Key Differences: The sulfonyl group (SO₂) increases polarity and may reduce blood-brain barrier penetration compared to the sulfanyl group.
N-Benzyl-4-methyl-6-phenoxy-2-pyrimidinamine
- Structure: Phenoxy group at position 6 and methyl at position 4 .
- Molecular Formula : C₁₈H₁₇N₃O.
- Key Differences: Replacement of phenylsulfanylmethyl with phenoxy reduces sulfur-mediated interactions (e.g., disulfide bonding). Oxygen in phenoxy decreases lipophilicity compared to sulfur-containing analogs .
4-PSB-2 (4-(Phenylsulfanyl)butanedione)
- Activity: Reduces TNF-α, COX-2, and iNOS expression in Alzheimer’s disease (AD) models, improving synaptic plasticity and fear memory retrieval .
- Comparison : The phenylsulfanyl group in 4-PSB-2 and the target compound may share anti-inflammatory mechanisms. However, the pyrimidine core in the target compound could enhance stability or target specificity .
Baicalein (Flavonoid)
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound (C₁₉H₁₉N₃S) | 4-Chloro Analog (C₁₇H₁₃ClN₄O₂S) | Dichlorophenyl Analog (C₁₉H₁₇Cl₂N₃S₂) |
|---|---|---|---|
| Molar Mass (g/mol) | ~313.44 | 384.83 | 422.39 |
| Lipophilicity | Moderate (logP ~3.5) | High (logP ~4.2) | Very High (logP ~5.0) |
| pKa | ~7.5 (amine) | ~2.4 (sulfonyl) | ~3.7 (amine) |
| BBB Penetration | Likely | Reduced (polar sulfonyl) | Uncertain (high steric bulk) |
- Key Observations :
- The target compound’s moderate lipophilicity and smaller size favor blood-brain barrier penetration, critical for CNS-targeted therapies.
- Dichlorophenyl and sulfonyl analogs may face challenges in bioavailability due to high molecular weight or polarity .
Biological Activity
N,N-Dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine, a compound with the CAS number 303147-72-0, is a pyrimidine derivative characterized by its unique combination of functional groups, including dimethylamino, phenyl, and phenylsulfanyl moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3S |
| Molecular Weight | 321.439 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 431.4 ± 45.0 °C at 760 mmHg |
| Flash Point | 214.7 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors. This interaction can lead to the inhibition or modulation of various biological pathways. For instance, in antimicrobial applications, this compound may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways crucial for tumor growth and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves the inhibition of tubulin polymerization, which is essential for cell division .
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigating the cytotoxic effects of this compound demonstrated that it has selective toxicity towards cancer cells compared to non-tumor cells:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 | 5 | Significant cytotoxicity |
| HeLa | 10 | Moderate cytotoxicity |
| 184B5 (non-tumor) | >20 | Low toxicity |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results indicate that it may be effective against various bacterial strains, although detailed studies are required to fully understand its spectrum of activity and mechanism .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Phenyl-4,6-dimethylpyrimidine | Lacks phenylsulfanyl group; different reactivity | Limited anticancer activity |
| 6-Phenyl-2-thiouracil | Contains thiol group; distinct oxidation behavior | Moderate antiviral activity |
| 4-Amino-2-phenylpyrimidine | Has an amino group; affects nucleophilicity | Potentially lower anticancer efficacy |
The presence of the phenylsulfanyl group in this compound enhances its reactivity and biological activity compared to these related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

